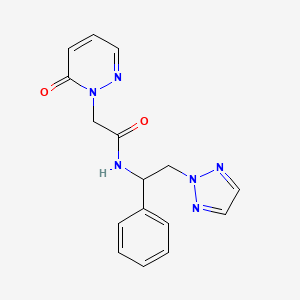
2-(6-oxopyridazin-1(6H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-oxopyridazin-1(6H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a chemical compound that has been widely researched in the field of medicinal chemistry. It is a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Wirkmechanismus
The mechanism of action of 2-(6-oxopyridazin-1(6H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by targeting specific enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. It also inhibits the activity of certain kinases that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-(6-oxopyridazin-1(6H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide has several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also inhibits the expression of certain genes involved in cancer cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(6-oxopyridazin-1(6H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide in lab experiments is its ability to inhibit the activity of specific enzymes and proteins involved in various cellular processes. This makes it a useful tool for studying the mechanisms underlying these processes. However, one limitation of this compound is its potential toxicity, which can affect the viability of cells in culture.
Zukünftige Richtungen
There are several future directions for research on 2-(6-oxopyridazin-1(6H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another direction is to study its mechanism of action in more detail, with the aim of identifying new targets for drug development. Additionally, future research could focus on developing new analogs of this compound with improved pharmacological properties.
Synthesemethoden
The synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide involves a multistep process that starts with the reaction of 6-chloropyridazine-3-carboxylic acid with hydrazine hydrate to form 6-hydrazinopyridazine-3-carboxylic acid. This intermediate is then reacted with acetic anhydride to form 6-acetylamino-pyridazine-3-carboxylic acid hydrazide. The final compound is obtained by reacting 6-acetylamino-pyridazine-3-carboxylic acid hydrazide with 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
2-(6-oxopyridazin-1(6H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide has been extensively investigated for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial activities. Studies have demonstrated that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has the ability to inhibit the growth of bacteria and fungi, making it a potential candidate for the treatment of infectious diseases.
Eigenschaften
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-15(12-21-16(24)7-4-8-17-21)20-14(11-22-18-9-10-19-22)13-5-2-1-3-6-13/h1-10,14H,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHYBGZGQLFVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxopyridazin-1(6H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

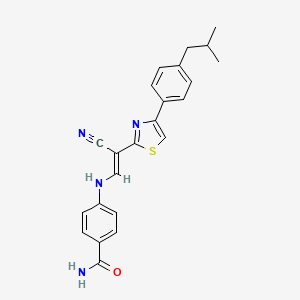
![3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2883279.png)
![(Z)-2-cyano-N-cyclohexyl-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide](/img/structure/B2883281.png)
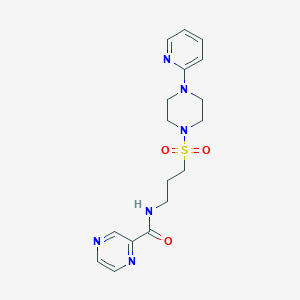
![N-cyclopentyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883284.png)


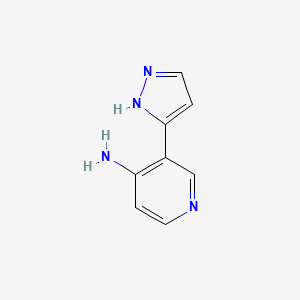
![N-Methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2883292.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2883293.png)
![4-[[(E)-2-cyanoethenyl]amino]benzonitrile](/img/structure/B2883294.png)
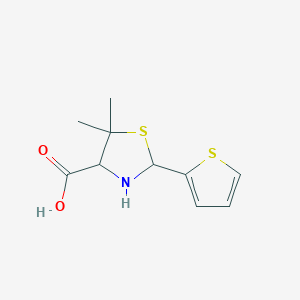
![Methyl 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2883297.png)
